![molecular formula C27H42N2O10 B3025847 N-[(1R,2R)-2-(2,3-dihydro-1,4-benzodioxin-6-yl)-2-hydroxy-1-(1-pyrrolidinylmethyl)ethyl]-octanamide-2,2,3,3,4,4,5,5,6,6,7,7,8,8,8-d15, (2R,3R)-2,3-dihydroxybutanedioate CAS No. 1884556-84-6](/img/structure/B3025847.png)
N-[(1R,2R)-2-(2,3-dihydro-1,4-benzodioxin-6-yl)-2-hydroxy-1-(1-pyrrolidinylmethyl)ethyl]-octanamide-2,2,3,3,4,4,5,5,6,6,7,7,8,8,8-d15, (2R,3R)-2,3-dihydroxybutanedioate
Overview
Description
Eliglustat-d15 is intended for use as an internal standard for the quantification of eliglustat by GC- or LC-MS. Eliglustat is an inhibitor of glucosylceramide synthase (IC50 = 40 nM for inhibition of glucosylceramide production in K562 cells). It is selective for glucosylceramide synthase over α-glucosidase I and II, α-1,6-glucosidase, lysosomal glucocerebrosidase, non-lysosomal glucosylceramidase, sucrase, and maltase (IC50s = >10 µM for all). It decreases cell surface levels of the gangliosides GM1 and GM3 in K562 and B16/F10 cells with IC50 values of 24 and 29 nM, respectively. Eliglustat (150 mg/kg per day) decreases glucosylceramide levels in the liver and lungs of D409V/null mice, a model of Gaucher disease. Formulations containing eliglustat have been used in the treatment of type 1 Gaucher disease.
Scientific Research Applications
1. Enantiomers and Alpha 1A-Adrenoreceptor Antagonism The study of enantiomers of trans-[2-(2,6-dimethoxyphenoxy)ethyl] [(3-p-tolyl-2,3-dihydro-1,4-benzodioxin-2-yl)methyl]amine, a compound structurally similar to the mentioned chemical, revealed significant insights into alpha 1A-adrenoreceptor antagonism. The research demonstrated that one of the enantiomers was significantly more potent as an alpha 1A-adrenoreceptor antagonist, displaying selectivities in binding to this receptor subtype compared to other receptor types. This finding suggests potential applications in characterizing alpha 1-adrenoreceptor subtypes (Quaglia et al., 1996).
2. Antibacterial and Anti-Inflammatory Potential Several studies have explored the antibacterial and anti-inflammatory potential of sulfonamides bearing the 1,4-benzodioxin ring, which is a structural feature of the compound . These studies have found that certain synthesized compounds showed significant inhibitory activity against various bacterial strains and lipoxygenase enzyme, an enzyme involved in the inflammatory process. This research suggests the potential therapeutic application of these compounds in treating inflammatory ailments and bacterial infections (Abbasi et al., 2017).
3. Biofilm Inhibition and Cytotoxicity Research on benzodioxin derivatives has also focused on their biofilm inhibitory action and cytotoxicity. Compounds synthesized in these studies were found to inhibit biofilms of certain bacterial strains, including Escherichia coli and Bacillus subtilis. Additionally, they displayed mild cytotoxicity, suggesting potential applications in addressing bacterial biofilms and evaluating cytotoxic effects (Abbasi et al., 2020).
4. Potential Therapeutics for Alzheimer's and Diabetes A series of compounds incorporating the benzodioxin moiety were synthesized and evaluated for their potential as therapeutic agents for Alzheimer's disease and Type-2 Diabetes. The enzyme inhibition results from this research indicated that these compounds could have applications in treating these diseases, highlighting the relevance of benzodioxin derivatives in the development of new drugs for neurodegenerative and metabolic disorders (Abbasi et al., 2019).
5. Anti-Diabetic Potential Another research direction for benzodioxin derivatives is in the field of diabetes treatment. Studies on newly synthesized compounds demonstrated varying degrees of inhibitory activity against the α-glucosidase enzyme, which is crucial in diabetes management. These findings suggest that these compounds might serve as potential therapeutic candidates for type-2 diabetes (Abbasi et al., 2023).
Mechanism of Action
Target of Action
Eliglustat-d15 (tartrate), also known as N-[(1R,2R)-2-(2,3-dihydro-1,4-benzodioxin-6-yl)-2-hydroxy-1-(1-pyrrolidinylmethyl)ethyl]-octanamide-2,2,3,3,4,4,5,5,6,6,7,7,8,8,8-d15, (2R,3R)-2,3-dihydroxybutanedioate, primarily targets glucosylceramide synthase , an enzyme involved in the production of glycosphingolipids .
Mode of Action
Eliglustat acts as a potent and specific inhibitor of glucosylceramide synthase . It reduces the production of glucosylceramide by inhibiting this rate-limiting enzyme in the production of glycosphingolipids . This action helps balance the deficiency of acid β-glucosidase .
Biochemical Pathways
In patients with Gaucher disease, a rare genetic disorder characterized by the deficiency of acid β-glucosidase, there is an accumulation of glucosylceramide. This accumulation leads to the formation of Gaucher cells that infiltrate the liver, spleen, bone marrow, and other organs, leading to complications such as anemia and thrombocytopenia . By inhibiting glucosylceramide synthase, eliglustat reduces the accumulation of glucosylceramide .
Pharmacokinetics
Eliglustat is mainly metabolized by CYP2D6 . The systemic exposure (Cmax and AUC) of eliglustat at a given dose depends on the CYP2D6 phenotype . In CYP2D6 extensive metabolizers (EMs) and intermediate metabolizers (IMs), the pharmacokinetics of eliglustat is time-dependent, and the systemic exposure increases in a more than dose-proportional manner .
Result of Action
The inhibition of glucosylceramide synthase by eliglustat reduces the accumulation of glucosylceramide . This action helps to prevent the formation of Gaucher cells, thereby alleviating the clinical manifestations of Gaucher disease . In clinical trials, plasma GL-1 levels were elevated in the majority of treatment-naïve GD1 patients and decreased with eliglustat treatment .
Action Environment
The action, efficacy, and stability of eliglustat are influenced by environmental factors such as the presence of other drugs that inhibit CYP2D6 or CYP3A . These inhibitors can substantially increase eliglustat exposure and result in prolongation of the PR, corrected QT (QTc), and/or QRS intervals, possibly resulting in cardiac arrhythmias .
Biochemical Analysis
Biochemical Properties
Eliglustat-d15 (tartrate) interacts with glucosylceramide synthase, inhibiting its function . This enzyme is responsible for the production of glucosylceramide, a type of glycosphingolipid . By inhibiting this enzyme, Eliglustat-d15 (tartrate) reduces the accumulation of glucosylceramide .
Cellular Effects
Eliglustat-d15 (tartrate) has significant effects on various types of cells and cellular processes. It decreases cell surface levels of the gangliosides GM 1 and GM 3 in K562 and B16/F10 cells . In Gaucher disease, a genetic disorder characterized by the accumulation of glucosylceramide, Eliglustat-d15 (tartrate) reduces this accumulation, thereby helping the affected organs to function better .
Molecular Mechanism
The molecular mechanism of action of Eliglustat-d15 (tartrate) involves the inhibition of glucosylceramide synthase . This enzyme is responsible for the production of glucosylceramide, a type of glycosphingolipid . By inhibiting this enzyme, Eliglustat-d15 (tartrate) reduces the accumulation of glucosylceramide .
Temporal Effects in Laboratory Settings
In a 9-month phase 3 ENGAGE trial, Eliglustat-d15 (tartrate) significantly improved haematological endpoints and reduced organomegaly compared with placebo in treatment-naive adults with Gaucher disease type 1 . During long-term treatment with Eliglustat-d15 (tartrate) (≤4 years) in the extension period of each of these pivotal trials and a phase 2 trial, patients experienced sustained improvements in visceral, haematological and skeletal endpoints .
Dosage Effects in Animal Models
The effects of Eliglustat-d15 (tartrate) vary with different dosages in animal models. For instance, Eliglustat (150 mg/kg per day) decreases glucosylceramide levels in the liver and lungs of D409V/null mice, a model of Gaucher disease .
Metabolic Pathways
The primary metabolic pathways of Eliglustat-d15 (tartrate) involve the sequential oxidation of the octanoyl moiety and the 2,3-dihydro-1,4-benzodioxane moiety . The combination of these two pathways results in the production of several oxidative metabolites .
properties
IUPAC Name |
(2R,3R)-2,3-dihydroxybutanedioic acid;2,2,3,3,4,4,5,5,6,6,7,7,8,8,8-pentadecadeuterio-N-[(1R,2R)-1-(2,3-dihydro-1,4-benzodioxin-6-yl)-1-hydroxy-3-pyrrolidin-1-ylpropan-2-yl]octanamide | |
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.08.13) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H36N2O4.C4H6O6/c1-2-3-4-5-6-9-22(26)24-19(17-25-12-7-8-13-25)23(27)18-10-11-20-21(16-18)29-15-14-28-20;5-1(3(7)8)2(6)4(9)10/h10-11,16,19,23,27H,2-9,12-15,17H2,1H3,(H,24,26);1-2,5-6H,(H,7,8)(H,9,10)/t19-,23-;1-,2-/m11/s1/i1D3,2D2,3D2,4D2,5D2,6D2,9D2; | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.08.13) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
VNGQLUTVKDPUJS-FMLUTTPTSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.08.13) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCCCCC(=O)NC(CN1CCCC1)C(C2=CC3=C(C=C2)OCCO3)O.C(C(C(=O)O)O)(C(=O)O)O | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.08.13) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
[2H]C([2H])([2H])C([2H])([2H])C([2H])([2H])C([2H])([2H])C([2H])([2H])C([2H])([2H])C([2H])([2H])C(=O)N[C@H](CN1CCCC1)[C@@H](C2=CC3=C(C=C2)OCCO3)O.[C@@H]([C@H](C(=O)O)O)(C(=O)O)O | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.08.13) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C27H42N2O10 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.08.13) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
569.7 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.08.13) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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